2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
Overview
Description
Synthesis Analysis
- The compound [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, closely related to the chemical , was synthesized using the Vilsmeier-Haack process and other methods, showing inhibitory activity on aldose reductase and protein glycation processes, indicating potential therapeutic applications in various pathological conditions (Anagnostou, Nicolaou, & Demopoulos, 2002).
- A similar compound, 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, was synthesized via a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates (Tarasova, Nedolya, Albanov, & Trofimov, 2019).
Molecular Structure Analysis
- The molecular structure of a similar compound, 2-oxo-1,2-dihydropyridine-1-acetic acid, was characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, revealing a monoclinic system structure (Zhao Jing-gui, 2005).
Chemical Reactions and Properties
- Pyrrol-2-acetic acids were generated using a procedure involving I-transfer radical addition of iodoacetic acids to pyrrole, demonstrating an efficient synthesis method (Byers, Duff, & Woo, 2003).
Physical Properties Analysis
- The compound [(1R*,7aS*)-2,3,5,6,7,7a-hexahydro-5-oxo-1H-pyrrolizinyl-1-y l]acetic acid, structurally related to the query chemical, showed an ordered carboxyl-H atom in its hydrogen bond, with an OD...OA distance of 2.640 (1) A, as determined by crystallographic analysis (Gerkin, 1999).
Chemical Properties Analysis
- The synthesis and characterization of the compound 2-oxo-1,2-dihydropyridine-1-acetic acid involved the reaction of 2-hydroxypyridine and chloroacetic acid, leading to the formation of a compound existing as a ketonic configuration without a betaine in the solid state (Zhao Jing-gui, 2005).
Scientific Research Applications
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- Application : This compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
- Method of Application : The terminal carboxylic acid of the compound reacts with primary amine groups in the presence of activators to form a stable amide bond .
- Results or Outcomes : This reaction is commonly used in peptide synthesis and other bioconjugation reactions .
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- Application : It can be used in the synthesis of glycan probes .
- Method of Application : The specific methods of application in the synthesis of glycan probes are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are not specified in the available resources .
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- Application : 2-Maleimido acetic acid is a protein cross-linking agent .
- Method of Application : The specific methods of application as a protein cross-linking agent are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are not specified in the available resources .
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- Application : It can be used as an important intermediate in organic synthesis .
- Method of Application : The specific methods of application in organic synthesis are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are not specified in the available resources .
-
- Application : 2-Maleimido acetic acid is a protein cross-linking agent .
- Method of Application : The specific methods of application as a protein cross-linking agent are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are not specified in the available resources .
- Scientific Field : Organic Chemistry
- Application : It can be used as an important intermediate in organic synthesis .
- Method of Application : The specific methods of application in organic synthesis are not provided in the available resources .
- Results or Outcomes : The outcomes of this application are not specified in the available resources .
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements associated with it are H302+H312+H332-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKPNGVKZQBPCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313040 | |
Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |
CAS RN |
25021-08-3 | |
Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25021-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 266055 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025021083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25021-08-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266055 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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